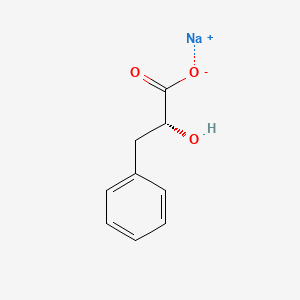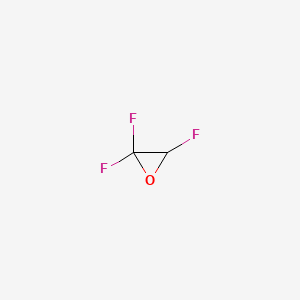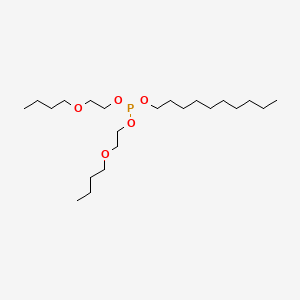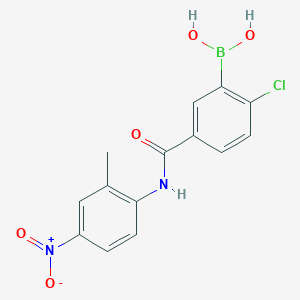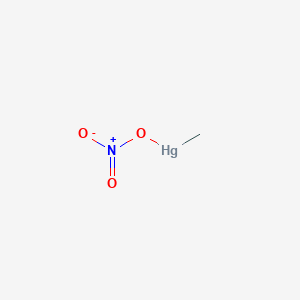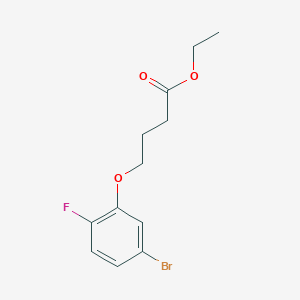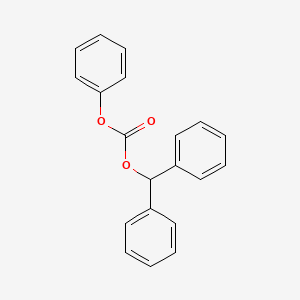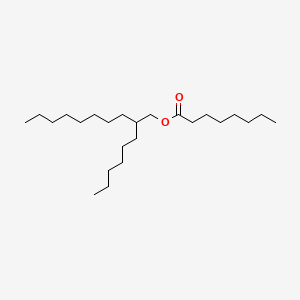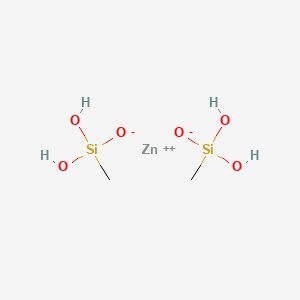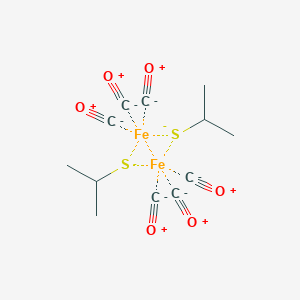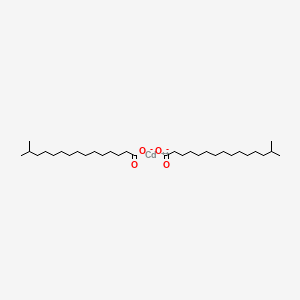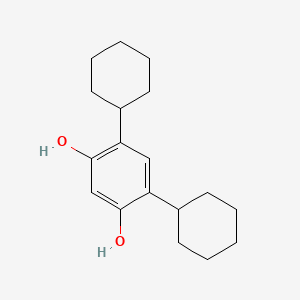
4,6-Dicyclohexylresorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dicyclohexylresorcinol is an organic compound with the molecular formula C18H26O2 It is a derivative of resorcinol, where the hydrogen atoms at positions 4 and 6 on the benzene ring are replaced by cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dicyclohexylresorcinol can be synthesized through the alkylation of resorcinol with cyclohexyl halides in the presence of a base. One common method involves the reaction of resorcinol with cyclohexyl bromide in the presence of potassium carbonate as a base and acetone as a solvent. The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dicyclohexylresorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted resorcinol derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dicyclohexylresorcinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dicyclohexylresorcinol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexyl groups provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-Diacetylresorcinol: Another derivative of resorcinol with acetyl groups at positions 4 and 6.
4-Hexylresorcinol: A resorcinol derivative with a hexyl group at position 4.
Uniqueness
4,6-Dicyclohexylresorcinol is unique due to the presence of bulky cyclohexyl groups, which can significantly influence its chemical and physical properties. These groups can enhance the compound’s stability and alter its reactivity compared to other resorcinol derivatives.
Properties
CAS No. |
85586-52-3 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4,6-dicyclohexylbenzene-1,3-diol |
InChI |
InChI=1S/C18H26O2/c19-17-12-18(20)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |
InChI Key |
GYERJOGJSQRWET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2O)O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


